4,7-dibromo-6-chloro-1H-benzo[d][1,2,3]triazole
CAS No.:
Cat. No.: VC13690897
Molecular Formula: C6H2Br2ClN3
Molecular Weight: 311.36 g/mol
* For research use only. Not for human or veterinary use.
![4,7-dibromo-6-chloro-1H-benzo[d][1,2,3]triazole -](/images/structure/VC13690897.png)
Molecular Formula | C6H2Br2ClN3 |
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Molecular Weight | 311.36 g/mol |
IUPAC Name | 4,7-dibromo-5-chloro-2H-benzotriazole |
Standard InChI | InChI=1S/C6H2Br2ClN3/c7-2-1-3(9)4(8)6-5(2)10-12-11-6/h1H,(H,10,11,12) |
Standard InChI Key | DHRCZELSYBBKOB-UHFFFAOYSA-N |
SMILES | C1=C(C2=NNN=C2C(=C1Cl)Br)Br |
Canonical SMILES | C1=C(C2=NNN=C2C(=C1Cl)Br)Br |
Chemical Identity and Structural Characteristics
Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 311.36 g/mol | |
Molecular Formula | C₆H₂Br₂ClN₃ | |
Storage Conditions | 2–8°C in sealed containers | |
Hazard Statements | H302, H315, H319, H335 |
The compound’s logP (2.48) suggests moderate lipophilicity, which may influence its pharmacokinetic behavior in biological systems .
Synthesis and Reactivity
Synthetic Routes
While explicit protocols for synthesizing 4,7-dibromo-6-chloro-1H-benzo[d] triazole are scarce, benzotriazole derivatives are typically synthesized via:
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Halogenation: Direct bromination/chlorination of benzotriazole precursors using agents like Br₂ or Cl₂ in the presence of Lewis acids .
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Cyclization Reactions: Formation of the triazole ring via Huisgen azide-alkyne cycloaddition or condensation of o-phenylenediamine derivatives .
For example, halogenation of 1H-benzotriazole with bromine in acetic acid could yield dibromo intermediates, followed by chlorination at the 6-position .
Reactivity Profile
The bromine and chlorine atoms render the compound susceptible to nucleophilic aromatic substitution (SNAr) and cross-coupling reactions (e.g., Suzuki-Miyaura) :
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Nucleophilic Substitution: Methoxide or amine nucleophiles displace halogens, enabling functionalization.
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Cross-Coupling: Palladium-catalyzed reactions with boronic acids introduce aryl/alkyl groups .
Applications in Scientific Research
Pharmaceutical Intermediates
Benzotriazole derivatives exhibit antimicrobial, antifungal, and antitumor activities . The halogenated structure of this compound enhances its binding affinity to biological targets, such as enzymes involved in microbial cell wall synthesis . For instance, analogous compounds inhibit protein kinase CK2, a target in cancer therapy .
Materials Science
In organic electronics, halogenated benzotriazoles serve as electron-deficient moieties in conjugated polymers for organic photovoltaics (OPVs) and light-emitting diodes (OLEDs) . The bromine atoms facilitate polymerization via Stille or Suzuki couplings, while chlorine fine-tunes electronic properties .
Agricultural Chemistry
As a precursor to herbicides and pesticides, the compound’s reactivity enables derivatization into bioactive agents targeting plant pathogens .
Comparative Analysis with Related Compounds
Compound | Structure | Key Differences | Applications |
---|---|---|---|
1H-Benzotriazole | No halogen substituents | Less reactive | Corrosion inhibition |
4,7-Dibromo-1H-benzotriazole | Lacks chlorine at position 6 | Reduced electrophilicity | Organic synthesis |
6-Chloro-1H-benzotriazole | Lacks bromine substituents | Lower molecular weight | Pharmaceutical intermediates |
The dual halogenation in 4,7-dibromo-6-chloro-1H-benzo[d] triazole enhances its versatility compared to mono-halogenated analogs .
Future Directions and Research Gaps
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